molecular formula C17H19ClN2O3S2 B2851268 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide CAS No. 1049865-72-6

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide

Katalognummer: B2851268
CAS-Nummer: 1049865-72-6
Molekulargewicht: 398.92
InChI-Schlüssel: FBGADQUOUSUZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine-2-carboxamide core substituted with a 5-chlorothiophen-2-yl sulfonyl group and an m-tolyl (meta-methylphenyl) amide moiety. The 5-chlorothiophene group enhances electron-withdrawing properties, while the m-tolyl substituent may influence lipophilicity and target binding. Structural confirmation of such compounds typically relies on techniques like NMR, mass spectrometry (MS), and X-ray crystallography .

Eigenschaften

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-12-5-4-6-13(11-12)19-17(21)14-7-2-3-10-20(14)25(22,23)16-9-8-15(18)24-16/h4-6,8-9,11,14H,2-3,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGADQUOUSUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a thiophene moiety, which are known to enhance biological activity. The presence of the chlorothiophene and tolyl groups may contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide can be categorized into several key areas:

1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes. For instance, sulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system .

2. Antibacterial Activity
Studies have demonstrated that piperidine derivatives possess antibacterial properties. The sulfonamide group is particularly noted for its efficacy against various bacterial strains, suggesting that this compound may also exhibit similar activity .

3. Anticancer Potential
Compounds containing sulfonamide groups have been associated with anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Enzyme Inhibition Studies

A study evaluating a series of piperidine derivatives found that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide inhibited AChE effectively, with an IC50 value indicating strong enzyme inhibition compared to control compounds .

CompoundIC50 (µM)Target Enzyme
Compound A12.5AChE
Compound B15.0BChE
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide 10.0 AChE

Antibacterial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential therapeutic applications .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide 20

Anticancer Studies

Preliminary studies on cancer cell lines have indicated that this compound can induce apoptosis in human cancer cells, with mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This suggests a promising avenue for further research in cancer therapeutics .

Case Studies

A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various piperidine derivatives, including our compound of interest. The study concluded that modifications to the piperidine structure could significantly enhance biological activity, paving the way for future drug development efforts focused on similar compounds .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Melting Point (°C) Yield Reference ID
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide Piperidine-2-carboxamide, 5-chlorothiophene sulfonyl, m-tolyl amide Not provided Not reported Not reported -
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)propanamide (8h) Piperidine-3-yl, 4-methoxyphenyl sulfonyl, oxadiazole-thioether, m-tolyl propanamide 516.63 146–148 85%
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (9) Piperidine-4-carboxamide, oxadiazole-chlorothiophene, phenylcarbamoyl methyl Not provided Not reported Not reported
2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide Piperazine ring, 5-chlorothiophene sulfonyl, cyanocycloheptyl acetamide 363.38 Not reported Not reported

Implications for Drug Design

  • Electron-withdrawing groups (e.g., 5-chlorothiophene sulfonyl) may improve stability and target engagement compared to electron-donating groups (e.g., 4-methoxyphenyl).
  • Piperidine vs. Piperazine : The choice of heterocycle impacts basicity and conformational flexibility, critical for optimizing drug-receptor interactions.
  • Oxadiazole incorporation (as in compound 9 ) could be explored in the target compound to assess effects on potency or selectivity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Carboxamide formation : Coupling the sulfonylated piperidine with m-toluidine using coupling agents like HATU or EDCI in dimethylformamide (DMF) .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity product (>95%) .
    Optimization : Reaction yields improve with anhydrous solvents, controlled temperatures (0–25°C), and inert atmospheres. Thin-layer chromatography (TLC) monitors intermediate formation .

Q. How can the structural integrity of the compound be validated?

Use orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 1^1H and 13^13C NMR (e.g., piperidine ring protons at δ 1.5–3.0 ppm, sulfonyl group at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: ~395.88 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray crystallography : Resolve stereochemistry of the piperidine ring and sulfonyl-thiophene linkage .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition : Screen against serine hydrolases or proteases, given sulfonamide’s affinity for catalytic sites .
  • Cellular viability : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .

Advanced Research Questions

Q. How can target-specific mechanisms of action be elucidated?

  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Kinase inhibition assays : Test against a panel of 100+ kinases (e.g., EGFR, MAPK) to identify off-target effects .
  • Molecular dynamics simulations : Model interactions with putative targets (e.g., COX-2) to predict binding free energies and residue-specific contacts .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines to distinguish true activity from assay artifacts .
  • Metabolite profiling : Use LC-MS to verify compound stability and rule out degradation products as false positives .
  • Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrates) and phenotypic (e.g., wound-healing assays) readouts .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Modify substituents (e.g., replace m-tolyl with p-fluorophenyl) to probe electronic and steric effects .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs (e.g., sulfonyl group, piperidine conformation) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity trends .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab to estimate logP (~3.2), aqueous solubility (<10 µM), and CYP450 inhibition .
  • Blood-brain barrier penetration : Predict using BBB score algorithms (e.g., PreADMET) based on polar surface area (~90 Ų) .
  • Toxicity profiling : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity .

Methodological Challenges and Solutions

Q. How to address low synthetic yields in large-scale production?

  • Catalyst screening : Test Pd-catalyzed coupling for carboxamide formation to reduce side products .
  • Flow chemistry : Implement continuous flow reactors for sulfonylation steps to enhance reproducibility .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal habit and purity .

Q. What techniques validate compound stability under experimental conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions; monitor via HPLC .
  • Long-term storage : Assess stability at -20°C in DMSO (sealed under argon) over 6 months .
  • In situ stability assays : Use 19^19F NMR (if fluorinated analogs exist) to track decomposition in cell media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.